Antifungal Potency: Pradimicin A vs. BMS-181184, Amphotericin B, and Fluconazole
Pradimicin A demonstrates potent antifungal activity, with an MIC of 0.5 µg/mL against *Candida albicans* . This is comparable to its derivative, BMS-181184, which shows MICs of 1-8 µg/mL against various *Candida* species [1]. Importantly, Pradimicin A retains activity against 5-fluorocytosine- and azole-resistant *C. albicans* strains [2], a critical advantage over standard-of-care azoles like fluconazole. While direct head-to-head MIC data for Pradimicin A versus amphotericin B are limited in the provided sources, its activity against resistant strains is a key differentiator.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.5 µg/mL |
| Comparator Or Baseline | BMS-181184 (Pradimicin derivative): 1-8 µg/mL against *Candida* spp. [1]; Azoles: Ineffective against resistant strains [2]. |
| Quantified Difference | Pradimicin A is at least 2-fold more potent than the lowest BMS-181184 MIC, and active where azoles fail. |
| Conditions | In vitro susceptibility testing against *Candida albicans* and clinical isolates [1]. |
Why This Matters
Its retained activity against azole-resistant strains makes Pradimicin A a valuable research tool for studying resistance mechanisms and developing novel antifungal therapies.
- [1] Fung-Tomc, J. C., Minassian, B., Huczko, E., Kolek, B., Bonner, D. P., & Kessler, R. E. (1995). In vitro antifungal activity of BMS-181184 against systemic isolates of Candida, Cryptococcus, and Blastomyces species. Antimicrobial Agents and Chemotherapy, 39(5), 1060-1063. View Source
- [2] Oki, T., Konishi, M., Tomatsu, K., Tomita, K., Saitoh, K., Tsunakawa, M., ... & Kawaguchi, H. (1990). Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities. The Journal of Antibiotics, 43(7), 763-770. View Source
